N2-Methyl-L-glutamine
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Overview
Description
N5-Methylglutamine is a methylated analog of glutamine, an amino acid that plays a crucial role in various biological processes. This compound is synthesized by the enzyme glutamine synthetase, which uses glutamate and methylamine as substrates . N5-Methylglutamine has been detected in the circulation and is sustained by the microbiome .
Preparation Methods
Chemical Reactions Analysis
N5-Methylglutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N5-Methylglutamine has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme-catalyzed reactions and metabolic pathways.
Biology: It plays a role in neurotransmission and ammonia detoxification.
Industry: Its role in metabolic processes makes it a candidate for various industrial applications, although specific uses are still under investigation.
Mechanism of Action
N5-Methylglutamine exerts its effects through its interaction with glutamine synthetase. This enzyme catalyzes the formation of N5-Methylglutamine from glutamate and methylamine in an ATP-dependent manner . The compound is involved in neurotransmission and ammonia detoxification, and its levels are regulated by the microbiome .
Comparison with Similar Compounds
N5-Methylglutamine is similar to other glutamine derivatives, such as:
Glutamine: The parent compound, essential for protein synthesis and nitrogen metabolism.
N-Acetylglutamine: Another derivative involved in metabolic processes.
γ-Glutamylmethylamide: A related compound with similar biochemical properties. N5-Methylglutamine is unique due to its specific synthesis by glutamine synthetase and its role in cancer biology.
Properties
CAS No. |
3081-62-7 |
---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2-amino-5-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8-5(9)3-2-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
ONXPDKGXOOORHB-BYPYZUCNSA-N |
Isomeric SMILES |
CNC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CNC(CCC(=O)N)C(=O)O |
Canonical SMILES |
CNC(=O)CCC(C(=O)O)N |
sequence |
Q |
Synonyms |
gamma-glutamylmethylamide N-methyl-D-glutamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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